

# In-Depth Technical Guide to 1-(1H-Indol-4-yl)ethanone

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## Compound of Interest

Compound Name: 1-(1H-Indol-4-yl)ethanone

Cat. No.: B1316511

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## Abstract

This technical guide provides a comprehensive overview of **1-(1H-Indol-4-yl)ethanone** (also known as 4-acetylindole), a key heterocyclic ketone. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in research and drug development. The information is presented to support laboratory work and advance scientific understanding of this compound.

## Chemical and Physical Properties

**1-(1H-Indol-4-yl)ethanone** is a solid organic compound with a molecular formula of  $C_{10}H_9NO$ . [1] Its chemical structure consists of an indole ring substituted with an acetyl group at the 4-position.

Table 1: Chemical Identifiers and Molecular Properties[1]

Property	Value
CAS Number	50614-86-3
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO
Molecular Weight	159.18 g/mol
IUPAC Name	1-(1H-indol-4-yl)ethanone
Synonyms	4-Acetylindole

Table 2: Physicochemical Properties

Property	Value	Source
Melting Point	100-102 °C	[2] (for related 4-acetoxyindole)
Boiling Point	339.1±15.0 °C (Predicted)	[3]
Density	1.09±0.1 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Slightly soluble in Chloroform, DMSO, and Methanol	[3] (for related 4-acetoxyindole)
LogP	2.4 (Predicted)	[1]

## Synthesis

The synthesis of **1-(1H-Indol-4-yl)ethanone** can be achieved through the acetylation of a 4-substituted indole precursor. A general and adaptable method involves the acetylation of 4-hydroxyindole.

## Experimental Protocol: Acetylation of 4-Hydroxyindole

This protocol is adapted from the synthesis of the structurally related compound, 4-acetoxyindole.[5]

Materials:

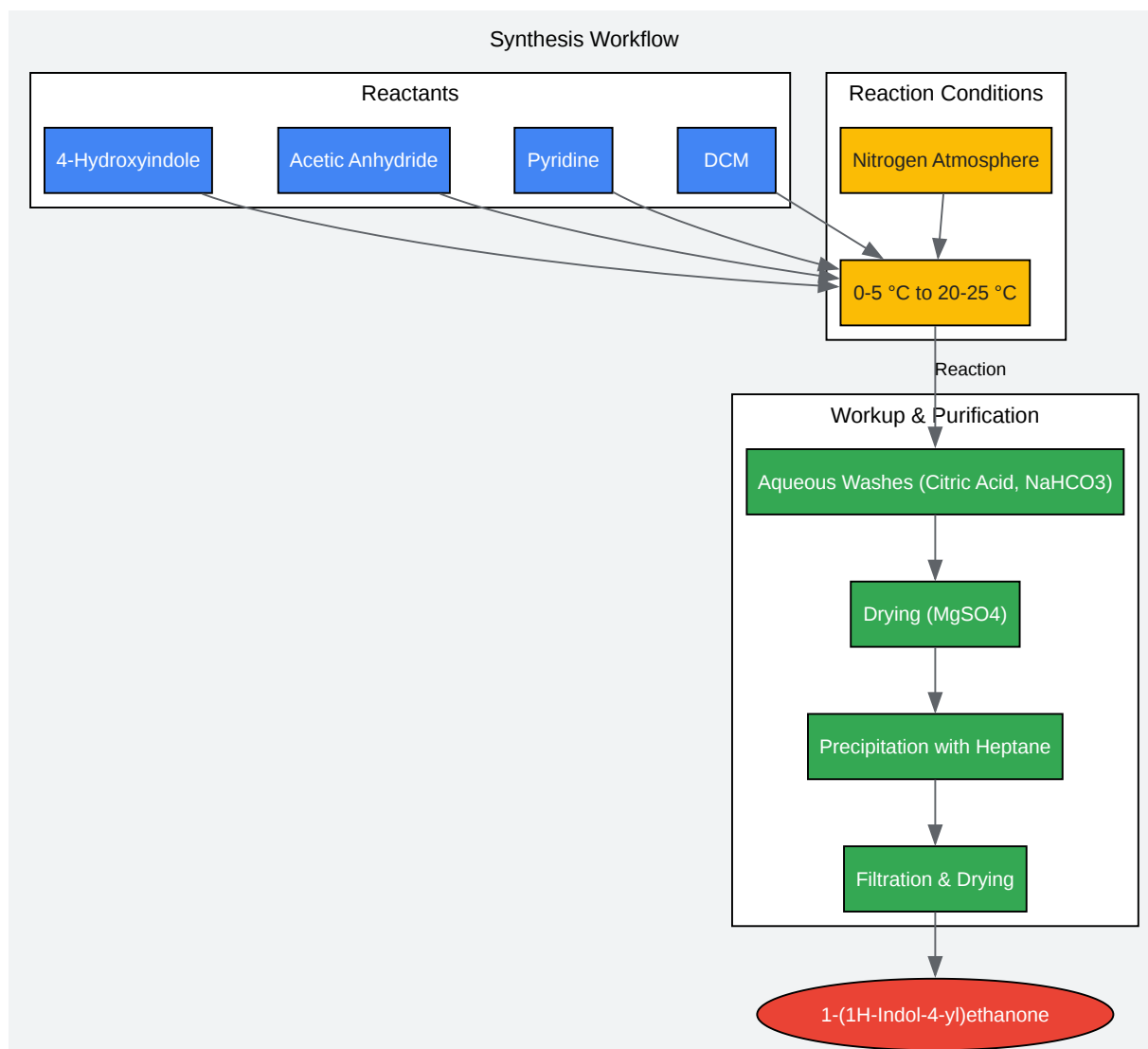
- 4-Hydroxyindole
- Dichloromethane (DCM)
- Pyridine
- Acetic Anhydride
- 20% Aqueous Citric Acid Solution
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) Solution
- Magnesium Sulfate ( $\text{MgSO}_4$ )
- Heptane

Procedure:

- Under a nitrogen atmosphere, charge a reaction vessel with 4-hydroxyindole (1 equivalent, limiting reagent) and dichloromethane (6 volumes relative to the 4-hydroxyindole charge).
- Cool the reaction mixture to 0-5 °C.
- Add pyridine (1.2 equivalents) dropwise to the cooled mixture, maintaining the temperature at 0-5 °C.
- Add acetic anhydride (1.1 equivalents) dropwise, also maintaining the temperature at 0-5 °C.
- Allow the reaction to warm to 20-25 °C over 1 to 1.5 hours and stir for an additional 3 hours.
- Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).
- Upon completion, wash the reaction mixture three times with a 20% aqueous citric acid solution (3 volumes each).
- Wash the organic layer once with a saturated sodium bicarbonate solution (3 volumes).

- Dry the dichloromethane solution over magnesium sulfate, filter, and concentrate to half its volume by distillation.
- Add heptane (6 volumes) and continue distillation to precipitate the product.
- Cool the mixture to 15-25 °C and collect the solid product by filtration.
- Wash the collected solid with heptane (1 volume) and dry under vacuum at 60 °C overnight.

Logical Workflow for Synthesis:



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Caption: General synthesis workflow for **1-(1H-Indol-4-yl)ethanone**.

## Spectral Data

While specific experimental spectra for **1-(1H-Indol-4-yl)ethanone** are not widely published, the following tables provide predicted and characteristic spectral data based on its structure and data from similar indole-containing compounds.

Table 3: Predicted  $^1\text{H}$  NMR Spectral Data

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	8.1 - 8.3	br s	-
H-2	7.2 - 7.4	t	~2.5
H-3	6.5 - 6.7	t	~2.5
H-5	7.5 - 7.7	d	~7.5
H-6	7.1 - 7.3	t	~7.5
H-7	7.0 - 7.2	d	~7.5
-COCH <sub>3</sub>	2.5 - 2.7	s	-

Table 4: Predicted  $^{13}\text{C}$  NMR Spectral Data

Carbon	Chemical Shift ( $\delta$ , ppm)
C=O	198 - 202
C-2	123 - 125
C-3	102 - 104
C-3a	127 - 129
C-4	135 - 137
C-5	120 - 122
C-6	122 - 124
C-7	110 - 112
C-7a	136 - 138
-CH <sub>3</sub>	27 - 29

Table 5: Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Ketone)	1660 - 1700	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium
C-N Stretch	1200 - 1350	Medium

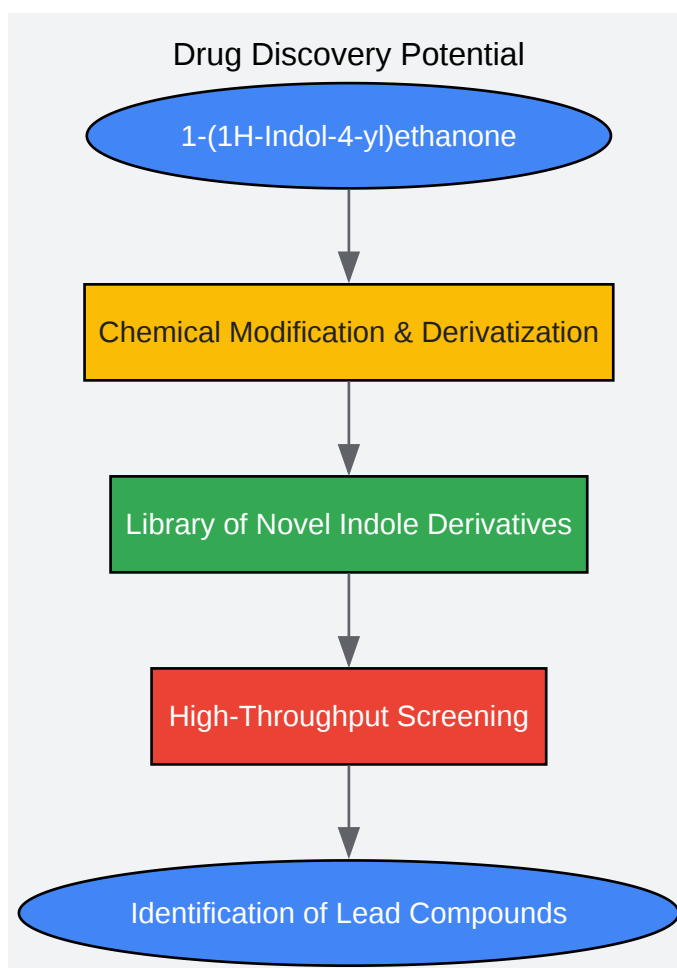
## Biological Activity and Potential Applications

Indole and its derivatives are known to exhibit a wide range of biological activities and are core structures in many pharmaceuticals.<sup>[6]</sup> While specific biological targets for **1-(1H-Indol-4-**

**yl)ethanone** have not been extensively reported, related indole compounds have shown promise in several therapeutic areas.

Derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as potential inhibitors of the COX-2 enzyme, suggesting anti-inflammatory applications.[6] The indole scaffold is a common feature in molecules targeting various receptors and enzymes, indicating the potential for **1-(1H-Indol-4-yl)ethanone** to serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its utility as a precursor for more complex, biologically active molecules is a key area for future research and development.

Logical Relationship for Potential Drug Discovery:



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Caption: Potential pathway for drug discovery using **1-(1H-Indol-4-yl)ethanone**.

## Conclusion

**1-(1H-Indol-4-yl)ethanone** is a valuable heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. This guide provides essential data on its properties and a foundational protocol for its synthesis. Further research into its specific biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.

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## References

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